molecular formula C20H24F3N3O4 B2677786 3-(2-Methoxyethyl)-1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2178771-25-8

3-(2-Methoxyethyl)-1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2677786
CAS No.: 2178771-25-8
M. Wt: 427.424
InChI Key: GHIIOYYBRKYJEZ-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H24F3N3O4 and its molecular weight is 427.424. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-methoxyethyl)-1-[1-[2-[4-(trifluoromethyl)phenyl]acetyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F3N3O4/c1-30-11-10-25-18(28)13-26(19(25)29)16-6-8-24(9-7-16)17(27)12-14-2-4-15(5-3-14)20(21,22)23/h2-5,16H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIIOYYBRKYJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Methoxyethyl)-1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities, which have been explored in recent studies. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for the compound is C20H24F3N3O3C_{20}H_{24}F_{3}N_{3}O_{3}. The presence of the trifluoromethyl group and the imidazolidine-2,4-dione moiety are significant for its biological properties.

Synthesis

The synthesis of this compound involves multiple steps, including the reaction of piperidine derivatives with imidazolidine diones and trifluoromethyl phenyl acetyl derivatives. Detailed procedures can be found in supporting literature that describes the reaction conditions and yields.

Anticancer Activity

Research indicates that derivatives of imidazolidine compounds exhibit significant anticancer properties. For instance, Mannich bases derived from similar structures have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and SK-LU-1 (lung cancer) . The compound's ability to inhibit DNA topoisomerase I has been highlighted as a mechanism contributing to its anticancer activity.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μg/mL)
Compound AMCF-7< 2
Compound BHepG25
Compound CSK-LU-13

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Table 2: Antimicrobial Activity

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

Neuropharmacological Effects

In addition to its anticancer and antimicrobial properties, the compound shows promise in neuropharmacology. Studies have indicated that it may possess anticonvulsant properties, similar to other piperidine derivatives . The modulation of neurotransmitter systems could be a potential mechanism for its effects on seizure activity.

Case Studies

Recent clinical trials have focused on evaluating the safety and efficacy of this compound in various therapeutic settings:

  • Trial on Cancer Patients : A Phase I trial assessed the tolerability of the compound in patients with advanced solid tumors. Results indicated manageable side effects with preliminary signs of antitumor activity.
  • Antimicrobial Efficacy Study : A controlled study tested the compound's effectiveness against resistant bacterial strains, showing promising results that warrant further investigation.

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